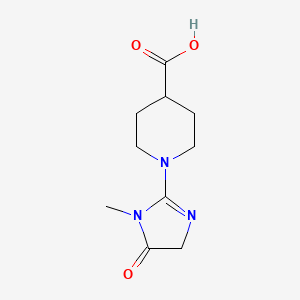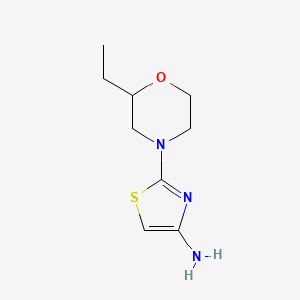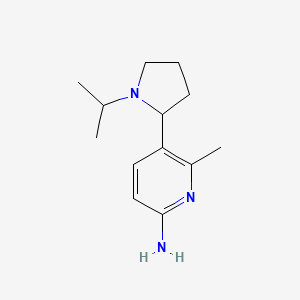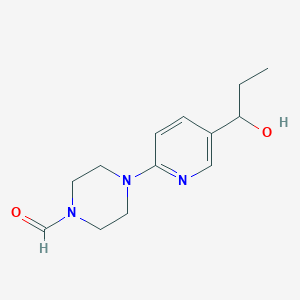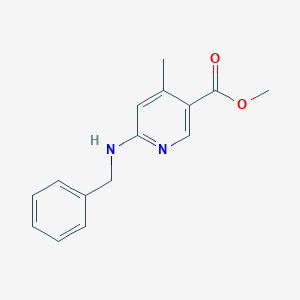
Methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a propyl-substituted pyrrolidine derivative with a suitable ester or acid chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control reaction parameters, such as temperature, pressure, and mixing, to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals, such as agrochemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing molecular pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-oxo-3-(pyridin-3-yl)propanoate
- Methyl 3-oxo-3-(pyridin-2-yl)propanoate
- Methyl 3-oxo-3-(5-oxo-2-pyrrolidinyl)propanoate
Uniqueness
Methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
methyl 3-oxo-3-(5-oxo-1-propylpyrrolidin-3-yl)propanoate |
InChI |
InChI=1S/C11H17NO4/c1-3-4-12-7-8(5-10(12)14)9(13)6-11(15)16-2/h8H,3-7H2,1-2H3 |
Clave InChI |
KHCFGUNDSDPUMX-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC(CC1=O)C(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11801032.png)

